Cas no 156031-83-3 (Esculentoside S)

Esculentoside S structure
Esculentoside S structure
Nome del prodotto:Esculentoside S
Numero CAS:156031-83-3
MF:C42H66O16
MW:826.963855266571
CID:167960
PubChem ID:23786378

Esculentoside S Proprietà chimiche e fisiche

Nomi e identificatori

    • Olean-12-ene-28,29-dioicacid, 2,23-dihydroxy-3-(b-D-xylopyranosyloxy)-, 28-b-D-glucopyranosyl 29-methyl ester, (2b,3b,4a,20b)-
    • EsculentosideS
    • Olean-12-ene-28,29-dioicacid, 2,23-dihydroxy-3-(b-D-xylopyranosyloxy)-, 28-b-D-glucopyranosyl 29-methyl ester, (2b,3b,4a,20b)
    • Esculentoside S
    • (+)-Esculentoside S
    • MEGxp0_000199
    • AKOS040735689
    • ACon1_000038
    • 2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,4aR,6aS,6bR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate
    • NCGC00168852-01
    • 156031-83-3
    • BRD-A23524933-001-01-9
    • Inchi: 1S/C42H66O16/c1-37(35(52)54-6)11-13-42(36(53)58-34-31(51)29(49)28(48)24(17-43)56-34)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(57-33-30(50)27(47)23(46)18-55-33)39(3,19-44)25(38)9-10-41(26,40)5/h7,21-34,43-51H,8-19H2,1-6H3/t21-,22-,23+,24+,25+,26+,27-,28+,29-,30+,31+,32-,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1
    • Chiave InChI: XPZGXZBKRPZWMJ-IUYHOEDPSA-N
    • Sorrisi: O([C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)[C@H]1[C@H](C[C@@]2(C)[C@@H](CC[C@@]3(C)[C@]4(C)CC[C@@]5(C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@@H](CO)O6)O)O)O)CC[C@@](C(=O)OC)(C)C[C@H]5C4=CC[C@@H]32)[C@]1(C)CO)O

Proprietà calcolate

  • Massa esatta: 826.43508601g/mol
  • Massa monoisotopica: 826.43508601g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 58
  • Conta legami ruotabili: 9
  • Complessità: 1610
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 18
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.335
  • Superficie polare topologica: 262
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso